molecular formula C14H14N6O2S B6506393 1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide CAS No. 1428347-89-0

1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide

Cat. No. B6506393
CAS RN: 1428347-89-0
M. Wt: 330.37 g/mol
InChI Key: NIGZLUDIFPBPRH-UHFFFAOYSA-N
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Description

The compound’s systematic name is quite a mouthful, but let’s dissect it. It belongs to the class of pyrazoline derivatives , which are heterocyclic chemical compounds. Pyrazolines have garnered attention due to their diverse biological and pharmacological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties. The compound’s structure likely incorporates these features, making it an intriguing candidate for further investigation .


Molecular Structure Analysis

The compound’s molecular formula suggests it contains a pyridazine core, a thiazole ring, and a pyrazole moiety. The presence of a carboxamide group indicates potential hydrogen bonding interactions. Researchers should employ techniques like nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry to confirm its structure and stereochemistry. Understanding its 3D arrangement is crucial for predicting its biological activity and interactions with target proteins .


Chemical Reactions Analysis

Given its functional groups, the compound may participate in various chemical reactions. These could include nucleophilic substitutions, cyclizations, and oxidation/reduction processes. Researchers should explore its reactivity under different conditions, identifying any potential transformation pathways. Additionally, stability studies can reveal its susceptibility to hydrolysis, photodegradation, or other environmental factors .


Physical And Chemical Properties Analysis

Physicochemical properties influence drug formulation and delivery. Researchers should determine its solubility, melting point, and stability under different pH conditions. Additionally, assessing its lipophilicity (logP) aids in predicting its bioavailability. Spectroscopic techniques (UV-Vis, IR) can provide valuable data on absorption and functional groups .

Scientific Research Applications

MET Kinase Inhibition

The compound demonstrates nanomolar inhibition of MET kinase activity . MET (mesenchymal-epithelial transition factor) is a receptor tyrosine kinase involved in cell proliferation, survival, and migration. Inhibition of MET has potential therapeutic implications in cancer treatment, particularly for MET-dependent tumors.

Anticancer Activity

In preclinical studies, this compound exhibits robust tumor growth inhibition in a MET-dependent mouse efficacy model . Its ability to suppress MET phosphorylation suggests it may be effective against MET-driven cancers. Further research is needed to explore its specific mechanisms and potential clinical applications.

Heterocyclic Medicinal Scaffolds

The 1,2,3-triazole moiety in this compound has been utilized in the development of various medicinal scaffolds. These scaffolds have demonstrated activities such as anti-HIV, antitubercular, antiviral, antibacterial, and anticancer effects . Researchers are intrigued by the versatility of this scaffold and its potential for designing novel therapeutic agents.

Biological Activity Prediction

The synthesized compound’s structure has been confirmed using spectroscopic techniques (1H NMR, 13C-NMR, IR) and mass spectrometry . Researchers have also explored its possible biological activities. While specific predictions vary, investigations into its interactions with cellular targets and pathways continue.

Pharmacokinetics

Desirable preclinical pharmacokinetics have been observed for this compound . Understanding its absorption, distribution, metabolism, and excretion properties is crucial for drug development. Researchers aim to optimize these characteristics to enhance its therapeutic profile.

Thiazole-Based Drug Design

The thiazole moiety within the compound contributes to its pharmacological properties. Thiazoles are prevalent in drug design due to their diverse biological activities. Researchers explore modifications around the thiazole ring to fine-tune the compound’s effects .

Mechanism of Action

Understanding how this compound interacts with biological targets is essential. Researchers should investigate its binding affinity to specific receptors, enzymes, or cellular components. In vitro and in vivo assays can shed light on its mode of action. For instance, does it inhibit an enzyme? Does it modulate a signaling pathway? Such insights will guide further drug development efforts .

Safety and Hazards

Safety assessments are critical. Researchers must evaluate acute toxicity, mutagenicity, and potential adverse effects. Animal studies can provide information on its toxicological profile. Additionally, consider its environmental impact, especially if it enters water systems. Proper handling, storage, and disposal protocols are essential .

Future Directions

: Arzu Ucar, Dilan Ozmen Ozgun, Gonca Alak, Halise Inci Gul, Mahmut Kocaman, Cem Yamalı, Veysel Parlak, Muhammed Atamanalp, Ahmed Maslat, Rana Almuhur & Telat Yanık. “Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss.” In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20 (2021). [Read more](https://link.springer.com/article/10.1007/s11626-020-00541

properties

IUPAC Name

1-methyl-6-oxo-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-19-12(21)4-3-11(18-19)13(22)15-7-5-10-9-23-14(17-10)20-8-2-6-16-20/h2-4,6,8-9H,5,7H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGZLUDIFPBPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

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